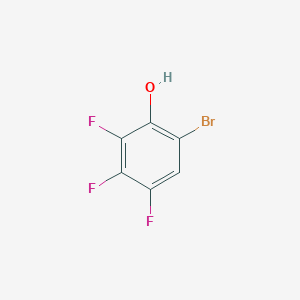
6-Bromo-2,3,4-trifluorophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6-Bromo-2,3,4-trifluorophenol” is a chemical compound1. However, there is limited information available about this specific compound. There are similar compounds such as “5-Bromo-2,3,4-trifluorophenol” and “2-Bromo-3,4,6-trifluorophenol” which have been studied23.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “6-Bromo-2,3,4-trifluorophenol”. However, the synthesis of similar compounds has been reported4.Molecular Structure Analysis
The molecular structure of “6-Bromo-2,3,4-trifluorophenol” is not readily available. However, the structure of similar compounds like “2,4,6-Trifluorophenol” has been studied56.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving “6-Bromo-2,3,4-trifluorophenol”. However, similar compounds have been used in various chemical reactions78.Physical And Chemical Properties Analysis
The physical and chemical properties of “6-Bromo-2,3,4-trifluorophenol” are not readily available. However, similar compounds like “2,4,6-Trifluorophenol” have been studied561.Aplicaciones Científicas De Investigación
Environmental Pollution and Toxicology
Brominated flame retardants, including those related to 6-Bromo-2,3,4-trifluorophenol, are studied for their environmental concentrations and toxicological impacts. For instance, Koch and Sures (2018) discuss the environmental presence and toxicology of 2,4,6-tribromophenol, highlighting its occurrence as both a synthetic product and a natural product in aquatic organisms, and its ubiquitous presence in the environment. This study underscores the importance of understanding the toxicokinetics and toxicodynamics of such compounds (Koch & Sures, 2018).
Flame Retardants
Zuiderveen, Slootweg, and de Boer (2020) review the occurrence of novel brominated flame retardants (NBFRs) in indoor air, dust, consumer goods, and food, and discuss their potential risks. The study points to the need for more research on the occurrence, environmental fate, and toxicity of NBFRs, including those related to 6-Bromo-2,3,4-trifluorophenol (Zuiderveen, Slootweg, & de Boer, 2020).
Materials Science
Research on poly(3,4-ethylenedioxythiophene) (PEDOT) as a conducting polymer in organic electronic devices, as reviewed by Shi et al. (2015), provides insights into the role of brominated and fluorinated compounds in improving electrical conductivity and transparency in organic electronics. Such applications highlight the potential research avenues for compounds like 6-Bromo-2,3,4-trifluorophenol in material sciences (Shi, Liu, Jiang, & Xu, 2015).
Safety And Hazards
The safety and hazards of “6-Bromo-2,3,4-trifluorophenol” are not readily available. However, similar compounds like “4-Bromo-2,3,6-trifluorophenol” have safety data sheets available10111213.
Direcciones Futuras
There is no specific information available on the future directions of “6-Bromo-2,3,4-trifluorophenol”. However, similar compounds have been used in various areas of research14154.
Please note that the information provided is based on the closest available compounds and may not fully represent “6-Bromo-2,3,4-trifluorophenol”. For more accurate information, further research and laboratory analysis would be required.
Propiedades
IUPAC Name |
6-bromo-2,3,4-trifluorophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF3O/c7-2-1-3(8)4(9)5(10)6(2)11/h1,11H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXAKIHNLNIYLOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)O)F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2,3,4-trifluorophenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(5-methylfuran-2-yl)thiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2608337.png)
![tert-butyl N-[(2R)-1-amino-3-hydroxypropan-2-yl]carbamate](/img/structure/B2608339.png)
![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2608340.png)
![2-(3-benzyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethylphenyl)acetamide](/img/no-structure.png)
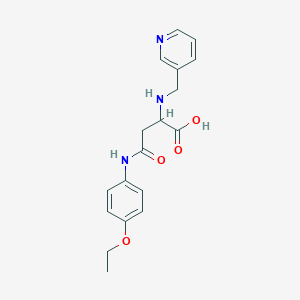
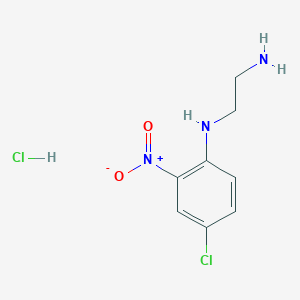
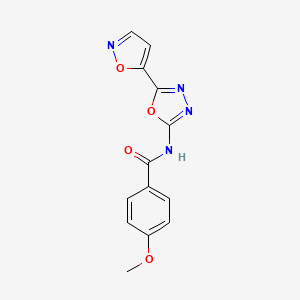
![1,3-Benzothiazol-6-yl-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2608350.png)
![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-naphthamide](/img/structure/B2608352.png)
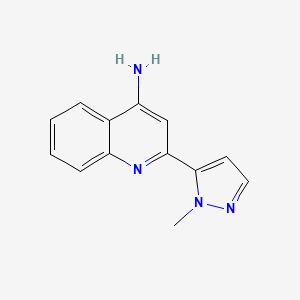
![(Z)-2-cyano-3-[2-(difluoromethoxy)-5-methoxyphenyl]prop-2-enamide](/img/structure/B2608355.png)
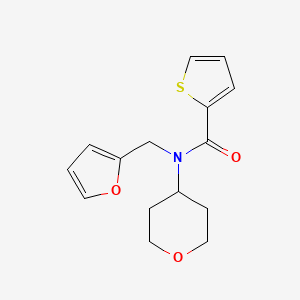
![3-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B2608359.png)